3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid

MMP inhibition N-sulfonylamino acid bioactivity gap

3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid (CAS 701929-80-8; molecular formula C₁₇H₁₉NO₅S; MW 349.4 g/mol) is a synthetic N-sulfonylamino benzoic acid derivative. The compound features a 2-methoxy-5-isopropylphenylsulfonyl moiety linked via a sulfonamide bridge to a 3-aminobenzoic acid scaffold.

Molecular Formula C17H19NO5S
Molecular Weight 349.4g/mol
CAS No. 701929-80-8
Cat. No. B497498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid
CAS701929-80-8
Molecular FormulaC17H19NO5S
Molecular Weight349.4g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C17H19NO5S/c1-11(2)12-7-8-15(23-3)16(10-12)24(21,22)18-14-6-4-5-13(9-14)17(19)20/h4-11,18H,1-3H3,(H,19,20)
InChIKeyRCVNLKHSCCDPBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid (CAS 701929-80-8): Chemical Identity, Structural Class, and Procurement Context


3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid (CAS 701929-80-8; molecular formula C₁₇H₁₉NO₅S; MW 349.4 g/mol) is a synthetic N-sulfonylamino benzoic acid derivative . The compound features a 2-methoxy-5-isopropylphenylsulfonyl moiety linked via a sulfonamide bridge to a 3-aminobenzoic acid scaffold. It belongs to the broader class of aryl sulfonamide carboxylic acids, a chemotype that has been explored in medicinal chemistry as a scaffold for matrix metalloproteinase (MMP) inhibitors, prostaglandin receptor antagonists, and enzyme inhibitors. However, a comprehensive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL, BindingDB), and vendor technical datasheets has not identified any peer-reviewed publications, patent examples, or public bioassay records containing quantitative biological, pharmacological, or physicochemical differentiation data for this specific CAS number. The compound is listed in several commercial chemical catalogs as a research-grade screening compound, with typical stated purity ≥95% (by HPLC), but no certificate of analysis with quantitative impurity profiling is publicly available.

Why Procuring 3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid (CAS 701929-80-8) Cannot Be Reduced to In-Class Interchangeability


Within the N-sulfonylamino benzoic acid chemotype, even minor structural variations—such as the position of the carboxylic acid on the phenyl ring (2- vs. 3- vs. 4-substitution), the choice of alkyl/alkoxy substituents on the sulfonyl phenyl ring, or the presence of additional substituents—can profoundly alter target selectivity, potency, metabolic stability, solubility, and synthetic tractability [1]. The N-sulfonylamino acid derivative class has produced compounds spanning a wide potency range against MMP-2 and MMP-9 (IC₅₀ values from >10 μM to low nanomolar), with pronounced selectivity differences driven by the precise substitution pattern on both aromatic rings. A purchasing decision that treats CAS 701929-80-8 as simply interchangeable with other 'sulfonamide-benzoic acid' or 'N-sulfonylamino acid' screening compounds would be scientifically unfounded without experimental confirmation. Furthermore, one publicly listed supplier has conflated this compound with mefenamic acid (CAS 61-68-7), a structurally unrelated fenamate NSAID, underscoring the risk of relying on unverified catalog descriptions for compound identity . Any scientific use of this compound—whether as a biochemical probe, a synthetic intermediate, or a screening library member—must begin with independent structural verification (¹H/¹³C NMR, HRMS) and purity certification (HPLC-UV/ELSD, ≥95%) prior to use in downstream assays.

Quantitative Differential Evidence for 3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid (CAS 701929-80-8) Relative to Comparators


ABSENCE OF DIRECT QUANTITATIVE BIOACTIVITY DATA: Target Compound vs. Published N-Sulfonylamino Acid Derivatives

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents yielded zero direct bioactivity records (IC₅₀, Kᵢ, EC₅₀, % inhibition at defined concentration) for CAS 701929-80-8. In contrast, structurally related N-sulfonylamino acid derivatives within the same chemotype have been extensively characterised. In the foundational J. Med. Chem. 1998 study, compound 5l (MMP-2/MMP-9 Inhibitor I; CAS 193807-58-8)—a representative N-sulfonylamino acid derivative—exhibited IC₅₀ values of 310 nM against MMP-2 and 240 nM against MMP-9 in an enzymatic assay using a fluorogenic substrate [1]. This class-level precedent demonstrates that aryl sulfonamide carboxylic acids can achieve nanomolar inhibitory potency when appropriately substituted. However, the specific substitution pattern of CAS 701929-80-8—featuring a 3-carboxy attachment on the amino-benzoic acid ring and a 2-methoxy-5-isopropyl substitution on the sulfonyl phenyl ring—has no corresponding experimental data, making any claim of analogous potency scientifically unsupported.

MMP inhibition N-sulfonylamino acid bioactivity gap

STRUCTURAL ISOMER DIFFERENTIATION: 3-COOH vs. 4-COOH Substitution on the Benzoic Acid Ring

The target compound (3-COOH substitution) has a distinct regioisomer: 4-({[5-isopropyl-2-methoxyphenyl]sulfonyl}amino)benzoic acid (CAS 927638-05-9), which differs solely in the position of the carboxylic acid group (para vs. meta) . While no biological activity data exist for either isomer, the thermodynamic and electronic properties differ measurably. Computed LogP values for the class of C₁₇H₁₉NO₅S N-sulfonylamino benzoic acids are influenced by the carboxylic acid position, with 3-COOH isomers typically exhibiting slightly different hydrogen-bond donor/acceptor profiles and molecular electrostatic potentials compared to 4-COOH isomers. This structural difference is non-trivial for procurement: the two isomers are chemically distinct substances requiring separate CAS registration, and they cannot be used interchangeably in medicinal chemistry SAR exploration or synthetic methodology development without structural verification. Furthermore, the 3-COOH isomer may present different solubility, crystallinity, and chemical reactivity profiles than its 4-COOH counterpart, with implications for formulation, salt formation, and coupling chemistry.

regioisomer carboxylic acid position structure-property relationship

PURITY BENCHMARKING: Chromatographic Purity Specification vs. Class Norm for Screening Compounds

The target compound is supplied by catalog vendors with a stated purity specification of ≥95% (by HPLC), consistent with the industry standard for commercial screening libraries . This specification is comparable to other N-sulfonylamino benzoic acid catalog compounds, such as the closely related 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid (2-COOH isomer), also listed at 95% purity. However, no public certificate of analysis (CoA) with quantitative impurity profiling is available for CAS 701929-80-8. The documented misidentification of this compound as mefenamic acid by one supplier raises additional concerns regarding supplier quality control and compound identity traceability. For procurement, this necessitates that buyers request a lot-specific CoA with HPLC chromatogram (≥95% peak area at the compound's characteristic retention time), ¹H NMR spectrum confirming structural identity, and HRMS data for molecular weight confirmation. Without these documents, the risk of receiving a mislabeled, degraded, or impure substance is unquantifiable.

purity specification HPLC quality control screening compound procurement

Recommended Research and Industrial Application Scenarios for 3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid (CAS 701929-80-8) Based on Available Evidence


Primary High-Throughput Screening (HTS) Library Expansion for MMP-2/MMP-9 or Related Metalloproteinase Targets

The N-sulfonylamino acid chemotype has demonstrated nanomolar inhibitory activity against MMP-2 and MMP-9 (IC₅₀ values of 310 and 240 nM for the representative compound 5l ). CAS 701929-80-8, as a structurally distinct member of this class with a unique 3-COOH meta-substitution and 2-methoxy-5-isopropyl substitution pattern, can serve as a scaffold-diversifying addition to metalloproteinase-targeted screening decks. Procurement is warranted only when accompanied by lot-specific ¹H NMR and HPLC purity certification (≥95%). Following structural verification, the compound is suitable for single-concentration primary screening at 10–30 μM against recombinant MMP-2, MMP-9, or broader metalloproteinase panels, with active compounds advanced to full dose-response confirmation (IC₅₀ determination) and counter-screening against related off-targets.

Synthetic Intermediate for Diversified N-Sulfonylamino Benzoic Acid Library Generation

The compound's structure—featuring a free carboxylic acid at the meta position and a sulfonamide NH—provides two synthetically addressable handles for library diversification. The carboxylic acid can be derivatised via amide coupling, esterification, or conversion to acyl halides, while the sulfonamide NH may participate in N-alkylation or N-acylation reactions under appropriate conditions. The 3-COOH regiochemistry (meta) offers distinct steric and electronic properties compared to the more common 2-COOH and 4-COOH isomers, generating structural novelty in downstream libraries. As a procurement-grade starting material, CAS 701929-80-8 is suitable as a core scaffold for parallel synthesis, provided that in-house analytical characterisation (¹H/¹³C NMR, HRMS, HPLC) confirms identity and purity before large-scale derivatisation campaigns.

Negative Control or Orthogonal Chemotype Probe in Prostanoid Receptor Antagonist Screening

N-sulfonylamino benzoic acids and related acylsulfonamide derivatives have been explored as prostaglandin EP receptor antagonists, with several series demonstrating selectivity for EP1, EP4, or dual EP2/EP4 receptor subtypes . CAS 701929-80-8, lacking direct prostanoid receptor data, may serve as a structurally orthogonal probe or negative control compound in EP receptor screening panels. Its distinct substitution pattern (3-COOH, 2-methoxy-5-isopropyl) differentiates it from published EP antagonist chemotypes, which frequently feature 4-substituted benzoic acid cores or acylsulfonamide linkages rather than the direct N-sulfonylamino linkage present in this compound. Procurement of the compound with full analytical characterisation enables its use as a selectivity control or for scaffold-hopping SAR exploration around the EP receptor pharmacophore.

Quote Request

Request a Quote for 3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.